![molecular formula C12H6F3NO6S B12455363 1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is a complex heterocyclic compound that features a unique combination of functional groups, including a nitro group, a trifluoromethyl group, and a thieno-chromene core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno-Chromene Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a thiophene derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
科学的研究の応用
1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s biological activity by influencing its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione: Lacks the nitro group, which may result in different biological activities.
8-Nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione: Lacks the dihydro moiety, which may affect its reactivity and stability.
Uniqueness
1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for exploring new chemical reactivities and biological activities.
特性
分子式 |
C12H6F3NO6S |
|---|---|
分子量 |
349.24 g/mol |
IUPAC名 |
8-nitro-3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one |
InChI |
InChI=1S/C12H6F3NO6S/c13-12(14,15)9-4-7-6-3-5(16(18)19)1-2-8(6)22-11(17)10(7)23(9,20)21/h1-3,9H,4H2 |
InChIキー |
HQWASAZSGLTYOW-UHFFFAOYSA-N |
正規SMILES |
C1C(S(=O)(=O)C2=C1C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)
![Methyl (5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12455288.png)
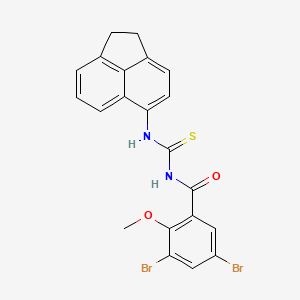
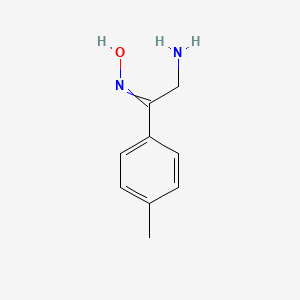
amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)
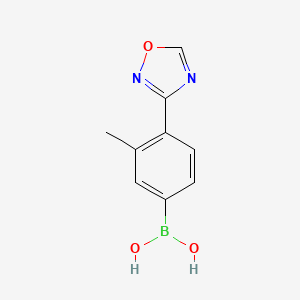
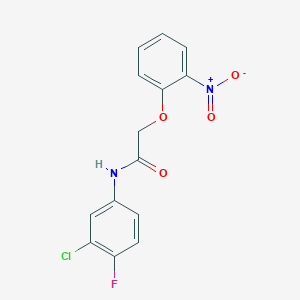
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
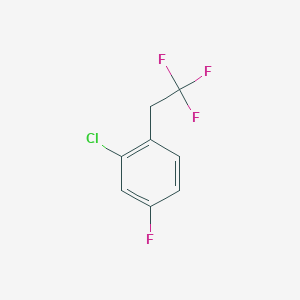
![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)
